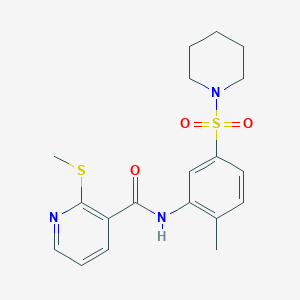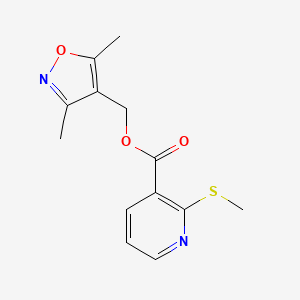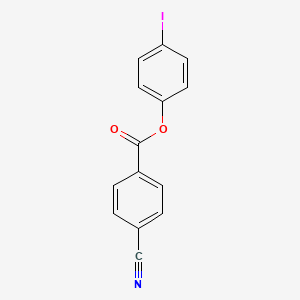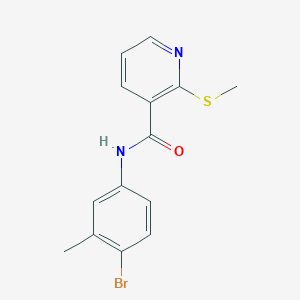
2,6-Bis(2-(3,3-dimethyl-1-propylindolin-2-ylidene)ethylidene)cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(2-(3,3-dimethyl-1-propylindolin-2-ylidene)ethylidene)cyclohexan-1-one is a complex organic compound known for its unique structure and properties. This compound is often used in scientific research due to its fluorescent properties, making it valuable in various biological and chemical applications .
準備方法
The synthesis of 2,6-Bis(2-(3,3-dimethyl-1-propylindolin-2-ylidene)ethylidene)cyclohexan-1-one involves several steps. One common method includes the condensation of 3,3-dimethyl-1-propylindoline with cyclohexanone under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete reaction . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of different products depending on the conditions.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indoline moiety, using various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2,6-Bis(2-(3,3-dimethyl-1-propylindolin-2-ylidene)ethylidene)cyclohexan-1-one has several scientific research applications:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Medicine: Investigated for potential therapeutic applications, including its role in imaging and diagnostics.
Industry: Utilized in the development of fluorescent dyes and probes for various industrial applications.
作用機序
The compound exerts its effects primarily through its fluorescent properties. It selectively accumulates in mitochondria, and upon autophagy, the microenvironmental pH changes lead to protonation of the compound. This protonation causes a shift in the fluorescence emission, allowing for the differentiation between normal and autophagic mitochondria . The molecular targets include mitochondrial membranes and autophagosomes, with pathways involving pH-dependent fluorescence changes.
類似化合物との比較
Compared to other fluorescent probes, 2,6-Bis(2-(3,3-dimethyl-1-propylindolin-2-ylidene)ethylidene)cyclohexan-1-one is unique due to its dual fluorescence emission properties. Similar compounds include:
Indole derivatives: Known for their biological activities and fluorescent properties.
Other cyclohexanone derivatives: Used in various chemical and biological applications.
These similar compounds may share some properties but differ in their specific applications and fluorescence characteristics.
特性
分子式 |
C36H44N2O |
|---|---|
分子量 |
520.7 g/mol |
IUPAC名 |
(2E,6E)-2-[(2Z)-2-(3,3-dimethyl-1-propylindol-2-ylidene)ethylidene]-6-[(2E)-2-(3,3-dimethyl-1-propylindol-2-ylidene)ethylidene]cyclohexan-1-one |
InChI |
InChI=1S/C36H44N2O/c1-7-24-37-30-18-11-9-16-28(30)35(3,4)32(37)22-20-26-14-13-15-27(34(26)39)21-23-33-36(5,6)29-17-10-12-19-31(29)38(33)25-8-2/h9-12,16-23H,7-8,13-15,24-25H2,1-6H3/b26-20+,27-21+,32-22-,33-23+ |
InChIキー |
UAOXGSPRIIWFBL-UJRGAZCRSA-N |
異性体SMILES |
CCCN\1C2=CC=CC=C2C(/C1=C\C=C\3/CCC/C(=C\C=C/4\C(C5=CC=CC=C5N4CCC)(C)C)/C3=O)(C)C |
正規SMILES |
CCCN1C2=CC=CC=C2C(C1=CC=C3CCCC(=CC=C4C(C5=CC=CC=C5N4CCC)(C)C)C3=O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-3-methylphenyl {3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13366523.png)

![6-(4-Tert-butylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366536.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate](/img/structure/B13366543.png)

![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13366559.png)
![2-(3-Chloro-4-methylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B13366562.png)


![N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanamide](/img/structure/B13366584.png)

![N-[5-({[(2-methylbenzoyl)amino]carbothioyl}amino)-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B13366591.png)
![6-(3-Methoxy-2-naphthyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366601.png)
![3-{[(4-Ethoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B13366606.png)
